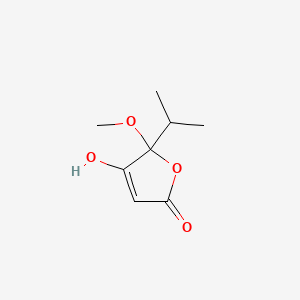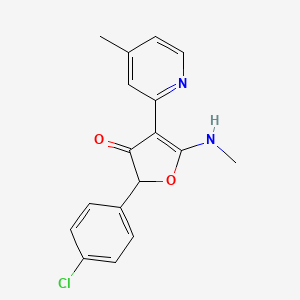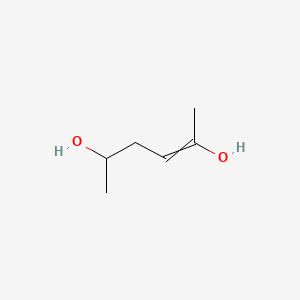
CYCLOTRIPHOSPHAZENE-PMMH-6 DENDRIMER GENERATION 1.0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclotriphosphazene-PMMH-6 dendrimer, generation 1.0, is a dendritic molecule with a cyclotriphosphazene core. This compound is characterized by its six surface dichlorophosphinothioyl groups, which contribute to its unique chemical properties. The molecular formula of Cyclotriphosphazene-PMMH-6 dendrimer, generation 1.0, is N3P3(OC6H4CHNN(CH3)P(S)Cl2)6, and it has a molecular weight of 1827.58 g/mol .
Vorbereitungsmethoden
The synthesis of Cyclotriphosphazene-PMMH-6 dendrimer, generation 1.0, involves multiple steps. The core cyclotriphosphazene is first functionalized with phenoxymethyl groups. These groups are then further modified with methylhydrazono groups to form the final dendrimer structure. The reaction conditions typically involve the use of solvents such as ethanol and require precise control of temperature and pH to ensure the stability of the dendrimer .
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact.
Analyse Chemischer Reaktionen
Cyclotriphosphazene-PMMH-6 dendrimer, generation 1.0, can undergo various chemical reactions, including:
Oxidation: The dichlorophosphinothioyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dichlorophosphinothioyl groups to phosphines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or methanol. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Cyclotriphosphazene-PMMH-6 dendrimer, generation 1.0, has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex dendritic structures and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug delivery systems and as a scaffold for biomolecule immobilization.
Medicine: Its potential as a drug delivery vehicle is being explored due to its ability to encapsulate therapeutic agents and release them in a controlled manner.
Wirkmechanismus
The mechanism of action of Cyclotriphosphazene-PMMH-6 dendrimer, generation 1.0, is primarily based on its ability to form stable complexes with other molecules. The dichlorophosphinothioyl groups on the surface of the dendrimer can interact with various molecular targets, including enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Cyclotriphosphazene-PMMH-6 dendrimer, generation 1.0, is unique due to its specific surface functional groups and core structure. Similar compounds include other generations of cyclotriphosphazene dendrimers and dendrimers with different core structures, such as poly(amidoamine) (PAMAM) dendrimers and poly(propylene imine) (PPI) dendrimers. Compared to these compounds, Cyclotriphosphazene-PMMH-6 dendrimer, generation 1.0, offers higher stability, solubility, and a unique set of chemical reactivity due to its dichlorophosphinothioyl groups .
Eigenschaften
CAS-Nummer |
189939-11-5 |
|---|---|
Molekularformel |
C48H48Cl12N15O6P9S6 |
Molekulargewicht |
1827.535 |
IUPAC-Name |
N-dichlorophosphinothioyl-N-[[4-[[2,4,4,6,6-pentakis[4-[[dichlorophosphinothioyl(methyl)hydrazinylidene]methyl]phenoxy]-1,3,5-triaza-2$l^{5} |
InChI |
InChI=1S/C48H48Cl12N15O6P9S6/c1-70(82(49,50)91)61-31-37-7-19-43(20-8-37)76-88(77-44-21-9-38(10-22-44)32-62-71(2)83(51,52)92)67-89(78-45-23-11-39(12-24-45)33-63-72(3)84(53,54)93,79-46-25-13-40(14-26-46)34-64-73(4)85(55,56)94)69-90(68-88,80-47-27-15-41(16-28-47)35-65-74(5)86(57,58)95)81-48-29-17-42(18-30-48)36-66-75(6)87(59,60)96/h7-36H,1-6H3 |
InChI-Schlüssel |
KVLLQDNCKXBRMG-UHFFFAOYSA-N |
SMILES |
CN(N=CC1=CC=C(C=C1)OP2(=NP(=NP(=N2)(OC3=CC=C(C=C3)C=NN(C)P(=S)(Cl)Cl)OC4=CC=C(C=C4)C=NN(C)P(=S)(Cl)Cl)(OC5=CC=C(C=C5)C=NN(C)P(=S)(Cl)Cl)OC6=CC=C(C=C6)C=NN(C)P(=S)(Cl)Cl)OC7=CC=C(C=C7)C=NN(C)P(=S)(Cl)Cl)P(=S)(Cl)Cl |
Synonyme |
CYCLOTRIPHOSPHAZENE-PMMH-6 DENDRIMER GENERATION 1.0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4,8,10-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),3,5,9,11(15),12-hexaene](/img/structure/B575751.png)
![tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate](/img/structure/B575752.png)





